2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Overview
Description
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole ring, a methylphenyl group, and a pyridinylpiperazine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Incorporation of the Pyridinylpiperazine Moiety: This step involves the nucleophilic substitution reaction between a piperazine derivative and a pyridine derivative under basic conditions.
Final Assembly: The final step involves the coupling of the intermediate compounds through a condensation reaction, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-1-(1H-indol-3-yl)-3-phenylpropan-1-one
- 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)propan-1-one
- 2-hydroxy-1-(1H-indol-3-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole ring, methylphenyl group, and pyridinylpiperazine moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-19-9-11-20(12-10-19)25(31-16-14-30(15-17-31)24-8-4-5-13-28-24)27(33)26(32)22-18-29-23-7-3-2-6-21(22)23/h2-13,18,25,27,29,33H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVZPBOOJKLMCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCN(CC4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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